molecular formula C13H17IN2O2S2 B13190759 tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13190759
M. Wt: 424.3 g/mol
InChI Key: PHVYFSNIJFCNDW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a benzodithiazole ring substituted with an iodine atom

Preparation Methods

The synthesis of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the benzodithiazole core, followed by the introduction of the iodine substituent. The ethyl chain is then attached to the benzodithiazole ring, and finally, the tert-butyl carbamate group is introduced. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzodithiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The iodine substituent may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .

Comparison with Similar Compounds

tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with the iodine atom in a different position.

    tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with a bromine substituent instead of iodine.

    tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with a chlorine substituent instead of iodine.

The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H17IN2O2S2

Molecular Weight

424.3 g/mol

IUPAC Name

tert-butyl N-[2-(4-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17)

InChI Key

PHVYFSNIJFCNDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)I

Origin of Product

United States

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